1-Pyrenebutyryl-coa

Vue d'ensemble

Description

1-Pyrenebutyryl-coenzyme A is a fluorescent probe used extensively in lipid metabolite studies. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is conjugated with coenzyme A. The unique spectroscopic properties of pyrene and its derivatives make 1-Pyrenebutyryl-coenzyme A an invaluable tool in biochemical and biophysical research .

Mécanisme D'action

Target of Action

1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon . It primarily targets the mitochondrial carnitine-acyl-carnitine translocase , a key enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

This compound interacts with its target by competitively inhibiting the mitochondrial carnitine-acyl-carnitine translocase . This interaction results in the inhibition of the transport of long-chain fatty acids into the mitochondria, thereby affecting the process of β-oxidation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation of long-chain fatty acids . By inhibiting the mitochondrial carnitine-acyl-carnitine translocase, this compound prevents the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs . This results in a decrease in the production of acetyl-CoA, a key molecule in the citric acid cycle, and thus affects energy production in the cell .

Pharmacokinetics

It is known that this compound is more soluble in nonpolar solvents , which may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of the mitochondrial carnitine-acyl-carnitine translocase by this compound leads to a decrease in the transport of long-chain fatty acids into the mitochondria . This results in a decrease in the β-oxidation of these fatty acids and a subsequent decrease in the production of acetyl-CoA . As acetyl-CoA is a key molecule in the citric acid cycle, this can lead to a decrease in energy production within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the mitochondrial carnitine-acyl-carnitine translocase may affect the efficacy of this compound . Additionally, the solubility of this compound in nonpolar solvents suggests that its action may be influenced by the lipid composition of the cell .

Analyse Biochimique

Biochemical Properties

1-Pyrenebutyryl-CoA plays a significant role in biochemical reactions involving lipid metabolism. It interacts with enzymes such as carnitine acyltransferases, which are crucial for the modulation of the acyl-CoA/CoA ratio in different cell compartments . These interactions are essential for maintaining the balance of fatty acid metabolism. The kinetic mechanisms and parameters for these enzymes vary depending on their location within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a medium-chain fatty acid analogue and can inhibit certain enzymes, affecting the overall metabolic flux within the cell . This compound’s ability to bind to specific proteins and enzymes allows it to modulate cellular functions effectively.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as carnitine palmitoyltransferase by mimicking the structure of natural substrates . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . The compound’s interactions with enzymes and other biomolecules can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as butyryl-CoA dehydrogenase, which plays a role in the degradation and elongation of fatty acids . These interactions are essential for maintaining metabolic homeostasis within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help regulate its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in regulating lipid metabolism and other cellular processes.

Méthodes De Préparation

The synthesis of 1-Pyrenebutyryl-coenzyme A involves the reaction of pyrene butyric acid with coenzyme A. The process typically requires the activation of pyrene butyric acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

1-Pyrenebutyryl-coenzyme A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrene butyric acid derivatives.

Reduction: Reduction reactions can convert it back to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Pyrenebutyryl-coenzyme A is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent probe to study lipid metabolism and membrane dynamics.

Biology: Helps in understanding the role of fatty acyl-coenzyme A in cellular processes.

Medicine: Investigated for its potential in diagnosing and monitoring metabolic disorders.

Industry: Utilized in the development of biosensors and diagnostic tools.

Comparaison Avec Des Composés Similaires

1-Pyrenebutyryl-coenzyme A can be compared with other similar compounds such as:

1-Pyrenebutyryl-carnitine: Another fluorescent probe with similar applications but different solubility properties.

Palmitoyl-coenzyme A: A natural metabolite involved in fatty acid metabolism.

Stearoyl-coenzyme A: Another fatty acyl-coenzyme A derivative with distinct biological roles.

The uniqueness of 1-Pyrenebutyryl-coenzyme A lies in its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics.

Activité Biologique

1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon, which has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its role in cellular processes, and potential applications in therapeutic contexts.

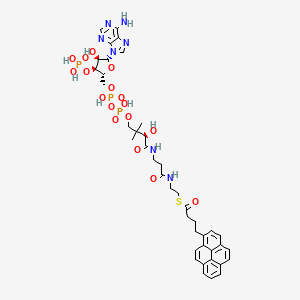

This compound is characterized by the presence of a pyrene moiety linked to a butyric acid unit through a coenzyme A (CoA) structure. The chemical structure can be represented as follows:

This compound is notable for its hydrophobic nature, which influences its interaction with biological membranes and proteins.

Protein Interactions

This compound serves as a fluorescent probe for studying protein conformations and interactions. The pyrene group exhibits unique spectral properties that allow researchers to monitor changes in protein environments. For instance, studies have shown that this compound can be utilized to investigate the conformational changes in proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease.

The fluorescence intensity changes observed when α-synuclein interacts with lipid membranes indicate that this compound can effectively report on protein-membrane interactions, providing insights into the structural dynamics of membrane-associated proteins .

Cellular Processes

This compound has been linked to several cellular processes, including:

- Apoptosis : It has been shown to influence apoptotic pathways, potentially serving as a marker for programmed cell death.

- Autophagy : The compound may play a role in autophagic processes, contributing to cellular homeostasis and response to stress.

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression, particularly in cancer cells, suggesting a potential application in cancer therapy .

Toxicological Implications

The compound's relationship with toxicological studies is also noteworthy. As a derivative of pyrene, it shares some of the toxicological properties associated with polycyclic aromatic hydrocarbons (PAHs). Case studies on related compounds have highlighted the importance of understanding the mechanisms through which these substances exert their effects on human health . The insights gained from such studies may inform risk assessments and therapeutic strategies involving this compound.

Research Findings and Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Fluorescence Spectroscopy : Experiments utilizing fluorescence spectroscopy have demonstrated that this compound can serve as an effective probe for monitoring lipid bilayer interactions and protein conformational changes under different ionic conditions.

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that treatment with this compound can induce apoptosis and alter cell cycle dynamics, suggesting its potential as an anticancer agent.

Comparative Data Table

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJCVEBQTCSQNB-IJWBJXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346231 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1037.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81923-89-9 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Pyrenebutyryl-CoA interact with mitochondria and what are the downstream effects?

A: this compound (PB-CoA) exhibits inhibitory effects on rat liver mitochondria. It acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration with a Ki of 2 µM []. PB-CoA also competitively inhibits carnitine palmitoyl-CoA transferase (CPT) I, a key enzyme in fatty acid oxidation, with a Ki of 2.1 µM. Furthermore, it inhibits octanoyl-CoA transferase with a Ki of 15 µM []. These interactions suggest that PB-CoA primarily affects mitochondrial fatty acid metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.